molecular formula C15H11BrN2O2S B3473216 N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide

Cat. No.: B3473216
M. Wt: 363.2 g/mol
InChI Key: CPBJDVVACRDPEM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide typically involves the reaction of 2-aminobenzothiazole with 3-bromophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known to bind to specific sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    N-(1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide: Has a methyl group instead of bromine, potentially altering its steric and electronic characteristics.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhance the compound’s lipophilicity, and influence its metabolic stability.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-4-3-5-11(8-10)20-9-14(19)18-15-17-12-6-1-2-7-13(12)21-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBJDVVACRDPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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